N-Desmethyl Rosiglitazone

Description

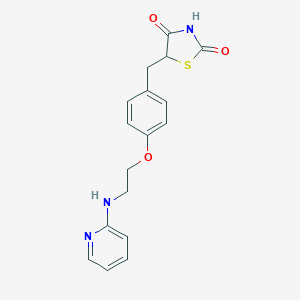

Structure

3D Structure

Properties

IUPAC Name |

5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQTVMXUIGXRMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475565 | |

| Record name | N-Desmethyl rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257892-31-2 | |

| Record name | N-Desmethyl rosiglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257892312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYL ROSIGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y40U7LI0AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Desmethyl Rosiglitazone discovery and synthesis

An In-Depth Technical Guide to N-Desmethyl Rosiglitazone (B1679542): Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Rosiglitazone is the principal active metabolite of Rosiglitazone, a potent thiazolidinedione-class antidiabetic agent. This document provides a comprehensive technical overview of the discovery, synthesis, and biological significance of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, medicinal chemistry, and the development of novel therapeutics for metabolic disorders. This guide details the metabolic pathway leading to its formation, summarizes its pharmacokinetic profile, and outlines potential synthetic strategies. Furthermore, it includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the associated biochemical and chemical processes.

Discovery and Biological Significance

This compound was identified as a major circulating metabolite of Rosiglitazone during preclinical and clinical studies of the parent drug. Its discovery was integral to understanding the metabolic fate of Rosiglitazone in humans.

Metabolic Formation

Rosiglitazone undergoes extensive hepatic metabolism primarily through N-demethylation and hydroxylation, followed by conjugation with sulfate (B86663) and glucuronic acid[1][2]. The N-demethylation of Rosiglitazone to form this compound is predominantly catalyzed by the cytochrome P450 isoform CYP2C8, with a minor contribution from CYP2C9[3][4]. In vitro studies using human liver microsomes have confirmed that CYP2C8 is the principal enzyme responsible for this metabolic pathway[3].

Biological Activity

This compound is reported to be a major metabolite of Rosiglitazone[5]. While it retains some affinity for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), the primary pharmacological target of Rosiglitazone, its activity is considered to be considerably less potent than the parent compound[1]. Consequently, it is not expected to significantly contribute to the overall insulin-sensitizing activity of Rosiglitazone[1].

Quantitative Data

Pharmacokinetic Properties

A summary of the pharmacokinetic parameters for this compound in humans is provided in the table below. These values were obtained from studies investigating the metabolism and pharmacokinetics of Rosiglitazone.

| Parameter | Value | Species | Reference |

| Linear Range of Quantification | 1-150 ng/mL | Human | [6] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Human | [6] |

| Clearance (CYP2C81/1 carriers) | 1.96 L/h (95% CI, 1.42-2.69 L/h) | Human | |

| Clearance (CYP2C81/3 carriers) | 2.22 L/h (95% CI, 1.61-3.04 L/h) | Human | |

| Clearance (CYP2C83/3 carriers) | 2.47 L/h (95% CI, 1.80-3.39 L/h) | Human |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₇N₃O₃S | [5] |

| Molecular Weight | 343.41 g/mol | [7] |

| CAS Number | 257892-31-2 | [5] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would involve the selective removal of the N-methyl group from the pyridinylamino moiety of Rosiglitazone.

Potential N-Demethylation Protocols

This is a widely used and generally effective method for the N-demethylation of tertiary amines.

Step 1: Formation of the Carbamate (B1207046) Intermediate Rosiglitazone would be dissolved in a suitable aprotic solvent (e.g., 1,2-dichloroethane (B1671644) or toluene). 1-Chloroethyl chloroformate (ACE-Cl) is then added, typically at 0 °C, and the reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).

Step 2: Hydrolysis of the Carbamate The solvent is removed under reduced pressure, and the resulting crude carbamate intermediate is dissolved in methanol (B129727). The solution is then heated to reflux to induce cleavage of the carbamate and formation of the hydrochloride salt of this compound. The product can then be isolated and purified by standard techniques such as crystallization or chromatography.

The von Braun reaction using cyanogen (B1215507) bromide (BrCN) is a classical method for N-demethylation.

Step 1: Reaction with Cyanogen Bromide Rosiglitazone would be dissolved in an inert solvent (e.g., chloroform (B151607) or benzene), and cyanogen bromide is added. The reaction is typically carried out at room temperature or with gentle heating. This step results in the formation of an N-cyano intermediate and methyl bromide.

Step 2: Hydrolysis of the N-Cyano Intermediate The N-cyano intermediate is then hydrolyzed to the secondary amine, this compound, typically under acidic or basic conditions. For example, hydrolysis can be achieved by heating with aqueous acid (e.g., HCl) or a base (e.g., NaOH).

Experimental Protocols

In Vitro Metabolism of Rosiglitazone by Human Liver Microsomes

This protocol is adapted from studies investigating the cytochrome P450-mediated metabolism of Rosiglitazone[3].

Materials:

-

Human liver microsomes

-

Rosiglitazone

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (for LC-MS analysis)

Procedure:

-

Prepare a stock solution of Rosiglitazone in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate human liver microsomes (e.g., 0.2-0.5 mg/mL final concentration) in potassium phosphate buffer at 37°C for 5 minutes.

-

Add Rosiglitazone to the incubation mixture to achieve the desired final concentration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C for a specified time (e.g., 15-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.

Signaling Pathways

Rosiglitazone and, to a lesser extent, this compound, exert their effects through the activation of PPARγ, a nuclear receptor that regulates gene expression.

Conclusion

This compound is a key metabolite in the biotransformation of Rosiglitazone. While its pharmacological activity is less pronounced than its parent compound, a thorough understanding of its formation, pharmacokinetics, and synthesis is crucial for comprehensive drug development and metabolism studies. The information provided in this guide serves as a foundational resource for researchers in these fields. Further investigation into developing a specific and efficient synthesis protocol and more detailed characterization of its biological activities would be valuable additions to the current body of knowledge.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by rosiglitazone suppresses components of the insulin-like growth factor regulatory system in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The PPARgamma agonist rosiglitazone enhances rat brown adipose tissue lipogenesis from glucose without altering glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. This compound - CAS - 257892-31-2 | Axios Research [axios-research.com]

Chemical structure and properties of N-Desmethyl Rosiglitazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Rosiglitazone is the principal active metabolite of Rosiglitazone, a potent and selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). As a key molecule in the pharmacological profile of Rosiglitazone, a thorough understanding of its chemical structure, physicochemical properties, and biological activity is crucial for researchers in the fields of metabolic disease, pharmacology, and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical characteristics, metabolic generation, and methods for its analysis. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and application.

Chemical Structure and Identity

This compound is formed via the N-demethylation of the parent drug, Rosiglitazone. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP2C8. The resulting primary amine is a key structural feature differentiating it from Rosiglitazone.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 257892-31-2 |

| Molecular Formula | C₁₇H₁₇N₃O₃S |

| Molecular Weight | 343.40 g/mol |

| IUPAC Name | 5-({4-[2-(pyridin-2-ylamino)ethoxy]phenyl}methyl)thiazolidine-2,4-dione |

| SMILES | O=C1NC(=O)C(Cc2ccc(OCCNc3ccccn3)cc2)S1 |

| InChI | InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22) |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and analytical characterization.

Physicochemical Data

| Property | Value |

| Melting Point | 177-179 °C |

| Appearance | White solid |

| Solubility | Soluble in DMSO and Methanol.[1] |

Pharmacology and Mechanism of Action

This compound, like its parent compound, is a ligand for PPARγ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[2] Activation of PPARγ by agonists such as Rosiglitazone and its metabolites leads to the transcription of genes involved in insulin (B600854) signaling and adipogenesis.

While it is understood that this compound is a pharmacologically active metabolite, specific quantitative data on its binding affinity (Ki) and functional potency (EC50) at the PPARγ receptor are not extensively reported in publicly available literature. It is generally considered to be less potent than Rosiglitazone.[3]

PPARγ Signaling Pathway

The binding of a PPARγ agonist initiates a cascade of molecular events leading to the regulation of target gene expression.

Caption: Agonist binding to the PPARγ/RXR heterodimer leads to gene transcription.

Metabolism and Pharmacokinetics

This compound is the major metabolite of Rosiglitazone in humans. Its formation and subsequent metabolism are key determinants of the overall pharmacokinetic profile of Rosiglitazone.

Metabolic Pathway

The primary metabolic pathway for the formation of this compound is N-demethylation of Rosiglitazone, a reaction predominantly catalyzed by the cytochrome P450 isoform CYP2C8, with a minor contribution from CYP2C9.[3][4] this compound can be further metabolized through hydroxylation.[5]

Metabolic Formation of this compound

Caption: Rosiglitazone is metabolized to this compound via CYP2C8.

Experimental Protocol: In Vitro Metabolism of Rosiglitazone

This protocol outlines a general procedure for the in vitro metabolism of Rosiglitazone to this compound using human liver microsomes.

Objective: To generate and quantify this compound from Rosiglitazone in an in vitro system.

Materials:

-

Rosiglitazone

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated this compound)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, HLM, and Rosiglitazone solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Synthesis and Purification

Detailed protocols for the specific synthesis of this compound are not widely available in the public domain. However, its synthesis would likely involve similar strategies to those used for Rosiglitazone, with the key difference being the use of a primary amine precursor instead of a secondary amine. A general retrosynthetic approach is presented below.

Retrosynthetic Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

In Vitro Metabolism of Rosiglitazone to N-Desmethyl Rosiglitazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of Rosiglitazone (B1679542), with a specific focus on the N-desmethylation pathway leading to its major metabolite, N-desmethyl Rosiglitazone. This document outlines the key cytochrome P450 (CYP) enzymes involved, detailed experimental protocols for studying this metabolic conversion, quantitative data from various studies, and visual representations of the metabolic pathway and experimental workflows.

Introduction

Rosiglitazone, a member of the thiazolidolidinedione class of drugs, is an insulin-sensitizing agent used in the management of type 2 diabetes. Its elimination from the body is primarily through hepatic metabolism.[1] One of the major metabolic pathways is N-desmethylation, resulting in the formation of this compound.[2] Understanding the specifics of this metabolic route is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring drug safety and efficacy. In vitro studies using human liver microsomes and recombinant CYP enzymes are fundamental in characterizing this metabolic process.

Key Enzymes in Rosiglitazone N-Desmethylation

The N-desmethylation of Rosiglitazone is primarily catalyzed by the cytochrome P450 enzyme system. Extensive in vitro research has identified two main isoforms responsible for this biotransformation:

-

CYP2C8: This is the principal enzyme responsible for the N-desmethylation of Rosiglitazone.[2]

-

CYP2C9: This enzyme plays a minor role in the N-desmethylation of Rosiglitazone.[2]

While CYP2C8 is the dominant enzyme, the contribution of CYP2C9 is also noteworthy. Other studies have suggested the involvement of additional CYP enzymes, such as CYP3A4 and CYP2E1, in the overall metabolism of Rosiglitazone, although their direct contribution to N-desmethylation is less significant.[3]

Experimental Protocols

This section details the methodologies for conducting in vitro experiments to study the metabolism of Rosiglitazone to this compound.

In Vitro Metabolism Assay using Human Liver Microsomes

This protocol describes a typical incubation procedure to assess the formation of this compound from Rosiglitazone using pooled human liver microsomes.

Materials:

-

Rosiglitazone

-

This compound (as a reference standard)

-

Pooled human liver microsomes (e.g., from a reputable commercial source)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for LC-MS/MS analysis (e.g., deuterated Rosiglitazone or a structurally similar compound)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, pre-incubate a mixture containing human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL) and Rosiglitazone (at various concentrations, e.g., 1-100 µM) in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture. The final incubation volume is typically 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a sufficient volume of ice-cold acetonitrile (e.g., 2 volumes) containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

Recombinant CYP Enzyme Assay

To determine the specific contribution of individual CYP isoforms, recombinant human CYP enzymes (e.g., CYP2C8 and CYP2C9) expressed in a suitable system (e.g., baculovirus-infected insect cells) are used.

Materials:

-

Recombinant human CYP2C8 and CYP2C9 enzymes

-

Cytochrome P450 reductase

-

Liposomes (e.g., phosphatidylcholine)

-

Other reagents as listed in section 3.1.

Procedure:

The procedure is similar to the one described for human liver microsomes, with the following modifications:

-

Recombinant CYP enzyme, cytochrome P450 reductase, and liposomes are pre-mixed and reconstituted according to the manufacturer's instructions.

-

The concentration of the specific recombinant CYP enzyme in the incubation mixture should be optimized to ensure measurable metabolite formation.

Chemical Inhibition Assay

This assay is used to confirm the involvement of specific CYP isoforms by using known selective inhibitors.

Procedure:

-

Follow the protocol for the in vitro metabolism assay using human liver microsomes (section 3.1).

-

Prior to the addition of the NADPH regenerating system, add a known selective inhibitor of the CYP enzyme of interest to the pre-incubation mixture. For example:

-

Include a control incubation without the inhibitor.

-

Compare the rate of this compound formation in the presence and absence of the inhibitor to determine the percentage of inhibition.

LC-MS/MS Quantification of this compound

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of the formed metabolite.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

Quantitative Data

The following tables summarize quantitative data related to the in vitro metabolism of Rosiglitazone to this compound.

Table 1: Michaelis-Menten Kinetic Parameters for Rosiglitazone N-Desmethylation by Recombinant CYP Isoforms

| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |

| CYP2C8 | 11 | 1.8 | [2] |

| CYP2C9 | 50 | 0.2 | [2] |

Table 2: Inhibition of Rosiglitazone Metabolism in Human Liver Microsomes

| Inhibitor | Target CYP | Inhibitor Concentration (µM) | % Inhibition of Rosiglitazone Metabolism | Reference |

| Montelukast | CYP2C8 | 0.02 | ~69% | [3] |

| Sulfaphenazole | CYP2C9 | 10 | ~42% | [3] |

| Ketoconazole | CYP3A4 | 1 | ~52% | [3] |

Visualizations

The following diagrams illustrate the metabolic pathway and a typical experimental workflow.

Caption: Metabolic pathway of Rosiglitazone to this compound.

Caption: Workflow for in vitro Rosiglitazone metabolism studies.

Conclusion

The in vitro N-desmethylation of Rosiglitazone is a critical metabolic pathway predominantly mediated by CYP2C8, with a smaller contribution from CYP2C9. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate this metabolic conversion. A thorough understanding of the in vitro metabolism of Rosiglitazone is essential for predicting its pharmacokinetic behavior and potential for drug-drug interactions in a clinical setting.

References

- 1. Buffers for Biochemical Reactions [worldwide.promega.com]

- 2. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cytochrome P450 Enzymes Involved in N-Desmethyl Rosiglitazone Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytochrome P450 (CYP) enzymes responsible for the N-demethylation of rosiglitazone (B1679542), a critical metabolic pathway in its clearance. This document details the experimental protocols to identify and characterize the contributing enzymes, presents quantitative data on their relative importance, and illustrates the key signaling pathways regulating their expression.

Core Concepts: Rosiglitazone Metabolism

Rosiglitazone is an anti-diabetic drug primarily eliminated through hepatic metabolism. The major metabolic routes are N-demethylation and hydroxylation.[1][2] The formation of N-desmethyl rosiglitazone is a significant pathway catalyzed by specific cytochrome P450 enzymes.

Primary Enzymes Involved

In vitro studies utilizing human liver microsomes, recombinant CYP enzymes, and selective chemical inhibitors have identified CYP2C8 as the primary enzyme responsible for the N-demethylation of rosiglitazone.[1][2][3][4] CYP2C9 also contributes to this metabolic reaction, albeit to a lesser extent.[1][2][3][4] While other CYPs, such as CYP3A4 and CYP2E1, may play a role in the overall metabolism of rosiglitazone, their contribution to N-demethylation is considered minor.

Metabolic Pathway of Rosiglitazone to this compound

The N-demethylation of rosiglitazone involves the removal of a methyl group from the nitrogen atom in the pyridine (B92270) ring, a reaction predominantly catalyzed by CYP2C8 and to a lesser extent by CYP2C9.

References

- 1. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. | Semantic Scholar [semanticscholar.org]

- 2. [PDF] CHARACTERIZATION OF CYTOCHROME P450 2C8 ACTIVITY IN VIVO: PHARMACOGENETIC AND PHARMACOKINETIC STUDIES OF ROSIGLITAZONE METABOLISM | Semantic Scholar [semanticscholar.org]

- 3. Pregnane X Receptor and Constitutive Androstane Receptor at the Crossroads of Drug Metabolism and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of pregnane X receptor (PXR) and constitutive androstane receptor (CAR) by herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of CYP2C8 in the N-demethylation of Rosiglitazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role of Cytochrome P450 2C8 (CYP2C8) in the N-demethylation of rosiglitazone (B1679542), an oral antidiabetic agent. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual diagrams of metabolic pathways and experimental workflows to facilitate a comprehensive understanding of this metabolic process.

Introduction

Rosiglitazone is a member of the thiazolidinedione class of drugs used in the management of type 2 diabetes mellitus. Its elimination from the body is primarily through hepatic metabolism.[1][2][3] The main routes of rosiglitazone metabolism are N-demethylation and para-hydroxylation of the pyridine (B92270) ring.[1][4] In vitro and in vivo studies have consistently identified CYP2C8 as the principal enzyme responsible for these metabolic transformations, with a smaller contribution from CYP2C9.[4][5][6] Understanding the specific role of CYP2C8 in rosiglitazone's N-demethylation is crucial for predicting and managing potential drug-drug interactions and for optimizing therapeutic strategies.[2][3]

Quantitative Data on Rosiglitazone Metabolism

The following tables summarize the quantitative data from various studies investigating the contribution of different CYP enzymes to the metabolism of rosiglitazone.

| Parameter | Value | Study System | Reference |

| Maximum Reaction Velocity (Vmax) | 1.64 ± 0.98 nmol/mg protein/min | Human Liver Microsomes | [2][3] |

| Rosiglitazone Concentration Range | 0.5 - 500 µM | Human Liver Microsomes | [1][2][3] |

Table 1: Overall Rosiglitazone Metabolism Kinetics in Human Liver Microsomes

| CYP Isozyme | Inhibition of Rosiglitazone Metabolism (%) | Inhibitor Used | Study System | Reference |

| CYP2C8 | 69 ± 20% | Montelukast (B128269) | Human Liver Microsomes | [1][2] |

| CYP2C8 | >50% | 13-cis retinoic acid | Human Liver Microsomes | [4][6] |

| CYP2C9 | 42 ± 10% | Sulfaphenazole (B1682705) | Human Liver Microsomes | [1][2] |

| CYP2C9 | ~30% (N-demethylation) | Sulfaphenazole | Human Liver Microsomes | [1] |

| CYP3A4 | 52 ± 23% | Ketoconazole (B1673606) | Human Liver Microsomes | [1][2] |

| CYP2E1 | 41 ± 13% | Diethyldithiocarbamate | Human Liver Microsomes | [1][2] |

Table 2: Contribution of CYP Isozymes to Overall Rosiglitazone Metabolism (Inhibition Studies)

| Inhibitor | Effect on Rosiglitazone Pharmacokinetics | Study Design | Reference |

| Trimethoprim (B1683648) (CYP2C8 inhibitor) | 31% increase in plasma AUC | In vivo (healthy subjects) | [7] |

| Trimethoprim (CYP2C8 inhibitor) | 38% reduction in N-desmethylrosiglitazone/rosiglitazone AUC ratio | In vivo (healthy subjects) | [7] |

| Fluvoxamine (weak CYP2C8 inhibitor) | 21% increase in plasma AUC(0-infinity) | In vivo (healthy subjects) | [8] |

Table 3: In Vivo Effects of CYP2C8 Inhibition on Rosiglitazone Pharmacokinetics

Experimental Protocols

This section details the methodologies employed in key in vitro and in vivo studies to elucidate the role of CYP2C8 in rosiglitazone metabolism.

In Vitro Metabolism using Human Liver Microsomes (Substrate Depletion Method)

This method assesses the overall metabolism of rosiglitazone by measuring the disappearance of the parent drug over time.

-

Microsomes: Pooled human liver microsomes (HLM) from multiple donors.[1][2][3]

-

Substrate Concentrations: Rosiglitazone concentrations ranging from 0.5 to 500 µM.[1][2][3]

-

Incubation: Microsomes are incubated with rosiglitazone in the presence of an NADPH-generating system at 37°C.

-

Inhibition Studies: To determine the contribution of specific CYP isozymes, incubations are performed in the presence of selective chemical inhibitors (e.g., montelukast for CYP2C8, sulfaphenazole for CYP2C9, ketoconazole for CYP3A4).[1]

-

Sample Analysis: The reaction is stopped at various time points, and the remaining rosiglitazone concentration is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (excitation: 247 nm, emission: 367 nm).[1]

-

Data Analysis: The rate of substrate depletion is used to calculate kinetic parameters such as Vmax and Km. The percentage of inhibition is calculated by comparing the rate of metabolism in the presence and absence of the inhibitor.[1]

In Vitro Metabolism using Recombinant CYP Enzymes

This approach directly assesses the capacity of a specific CYP isozyme to metabolize rosiglitazone.

-

Enzyme Source: Microsomes from cell lines transfected with human CYP2C8 or CYP2C9 cDNA.[4][6]

-

Incubation: Recombinant CYP enzymes are incubated with rosiglitazone and an NADPH-generating system.

-

Metabolite Formation: The formation of N-desmethyl rosiglitazone and para-hydroxy rosiglitazone is monitored.[4][6]

-

Sample Analysis: Metabolites are quantified using HPLC.

-

Data Analysis: The rate of metabolite formation indicates the catalytic activity of the specific CYP isozyme.

In Vivo Human Studies

These studies evaluate the impact of CYP2C8 activity on rosiglitazone pharmacokinetics in healthy volunteers.

-

Study Design: Randomized, crossover studies are often employed.[7]

-

Subjects: Healthy volunteers, sometimes genotyped for CYP2C8 variants.[8][9]

-

Drug Administration: Subjects receive a single oral dose of rosiglitazone (e.g., 4 mg or 8 mg).[7][8]

-

Inhibitor Co-administration: In one phase of the study, subjects receive a CYP2C8 inhibitor (e.g., trimethoprim) for a specified period before and/or with the rosiglitazone dose.[7]

-

Pharmacokinetic Sampling: Blood samples are collected at multiple time points after rosiglitazone administration.

-

Sample Analysis: Plasma concentrations of rosiglitazone and its N-desmethyl metabolite are measured using validated analytical methods like HPLC.[7][8]

-

Data Analysis: Pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t1/2) are calculated and compared between the phases with and without the inhibitor.[7][8]

Visualizing the Metabolic Landscape

The following diagrams, created using the DOT language, illustrate the key metabolic pathway of rosiglitazone and a typical experimental workflow for studying its metabolism.

Caption: Metabolic pathway of Rosiglitazone.

Caption: Experimental workflow for investigating Rosiglitazone metabolism.

Conclusion

The evidence strongly supports the primary role of CYP2C8 in the N-demethylation and overall metabolism of rosiglitazone. While CYP2C9 contributes to a lesser extent, and other enzymes like CYP3A4 and CYP2E1 may also be involved, CYP2C8 remains the key determinant of rosiglitazone's metabolic clearance.[1][4] This makes rosiglitazone a sensitive in vivo probe for CYP2C8 activity.[10] For drug development professionals, a thorough understanding of the CYP2C8-mediated metabolism of rosiglitazone is essential for predicting and mitigating the risk of drug-drug interactions, particularly when co-administering drugs that are inhibitors or inducers of this enzyme. The experimental protocols and data presented in this guide provide a solid foundation for further research and clinical decision-making related to rosiglitazone and other CYP2C8 substrates.

References

- 1. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. [PDF] CHARACTERIZATION OF CYTOCHROME P450 2C8 ACTIVITY IN VIVO: PHARMACOGENETIC AND PHARMACOKINETIC STUDIES OF ROSIGLITAZONE METABOLISM | Semantic Scholar [semanticscholar.org]

- 6. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. | Semantic Scholar [semanticscholar.org]

- 7. The effect of trimethoprim on CYP2C8 mediated rosiglitazone metabolism in human liver microsomes and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Pharmacokinetics and pharmacodynamics of rosiglitazone in relation to CYP2C8 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CHARACTERIZATION OF CYTOCHROME P450 2C8 ACTIVITY IN VIVO: PHARMACOGENETIC AND PHARMACOKINETIC STUDIES OF ROSIGLITAZONE METABOLISM - D-Scholarship@Pitt [d-scholarship.pitt.edu]

N-Desmethyl Rosiglitazone CAS number 257892-31-2

An in-depth technical guide on N-Desmethyl Rosiglitazone, a significant metabolite of the antidiabetic drug Rosiglitazone, intended for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 257892-31-2) is the primary and pharmacologically active major metabolite of Rosiglitazone. Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs, which functions as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). Understanding the properties and behavior of this compound is crucial for a comprehensive assessment of the parent drug's overall efficacy, safety, and metabolic profile. This document provides a detailed overview of its chemical properties, metabolic pathway, biological activity, and analytical methodologies.

Chemical and Physical Properties

This compound is formed by the N-demethylation of Rosiglitazone. Its chemical structure is closely related to the parent compound, which influences its physicochemical and pharmacological properties.

| Property | Value |

| CAS Number | 257892-31-2 |

| Chemical Name | 5-(4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzyl)thiazolidine-2,4-dione |

| Molecular Formula | C₁₇H₁₇N₃O₃S |

| Molecular Weight | 343.40 g/mol |

| Appearance | Off-White to Pale Yellow Solid |

| Solubility | Soluble in DMSO |

| Synonyms | SB-273511 |

Metabolic Pathway

Rosiglitazone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a key step in this process.

The primary metabolic routes for Rosiglitazone are N-demethylation and hydroxylation. N-demethylation, which results in the formation of this compound, is predominantly catalyzed by the CYP2C8 enzyme. This metabolite is a major circulating metabolite in humans. Further metabolism can occur on this and other metabolites, leading to compounds that are eventually excreted.

Biological Activity and Pharmacology

Like its parent compound, this compound is an agonist of PPARγ, a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. The binding affinity and activation potential of this metabolite are significant for the overall therapeutic effect of Rosiglitazone.

PPARγ Binding and Activation

Studies have shown that this compound binds to and activates PPARγ, although with a slightly lower affinity and potency compared to Rosiglitazone. This activity contributes to the glucose-lowering effects observed after the administration of the parent drug.

| Compound | PPARγ Binding Affinity (Ki) | PPARγ Activation (EC₅₀) |

| Rosiglitazone | ~30 nM | ~43-60 nM |

| This compound | ~100-300 nM (estimated) | Potency ~3-fold less than Rosiglitazone |

Note: Exact values can vary between different assay conditions and studies. The data presented is a representative range.

The signaling cascade initiated by PPARγ activation is central to the therapeutic action of thiazolidinediones.

Analytical Methodology

Accurate quantification of this compound in biological matrices such as plasma and urine is essential for pharmacokinetic and metabolic studies. The standard method for this analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Quantification

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add 300 µL of a precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a deuterated analog).

-

Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed, starting with a low percentage of Mobile Phase B, ramping up to elute the analyte, and then re-equilibrating. For example: 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

This compound: Q1: 344.1 m/z → Q3: 121.1 m/z

-

Internal Standard (D4-N-Desmethyl Rosiglitazone): Q1: 348.1 m/z → Q3: 121.1 m/z

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

Conclusion

This compound is a pharmacologically active metabolite that plays a substantial role in the therapeutic profile of Rosiglitazone. Its formation via CYP2C8-mediated N-demethylation and its subsequent activity as a PPARγ agonist are critical considerations in drug metabolism and pharmacokinetic studies. A thorough understanding of its properties and the use of robust analytical methods, such as LC-MS/MS, are fundamental for researchers in the fields of pharmacology and drug development to fully characterize the disposition and action of Rosiglitazone.

Preliminary Toxicological Profile of N-Desmethyl Rosiglitazone: A Data-Driven Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Rosiglitazone (B1679542) is a primary metabolite of Rosiglitazone, an insulin-sensitizing agent of the thiazolidinedione class. Understanding the toxicological profile of this metabolite is crucial for a comprehensive safety assessment of the parent drug. This technical guide synthesizes the currently available, albeit limited, preclinical data on the toxicological screening of N-Desmethyl Rosiglitazone. While extensive research has focused on the parent compound, Rosiglitazone, direct toxicological evaluation of its N-desmethyl metabolite is not widely published. This document aims to present the existing information, highlight data gaps, and provide a framework for future toxicological investigation.

Introduction

Rosiglitazone, a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), has been utilized in the management of type 2 diabetes. Its metabolism is extensive, primarily occurring in the liver via N-demethylation and hydroxylation. The major routes of metabolism involve cytochrome P450 isoenzymes, with CYP2C8 being the principal enzyme responsible for the formation of this compound.[1] While the pharmacological and toxicological properties of Rosiglitazone have been subjects of numerous studies, leading to concerns about cardiovascular risks and hepatotoxicity, the specific toxicological profile of its metabolites, including this compound, is less characterized.[2][3][4][5][6] This guide focuses on collating the preliminary toxicological screening information available for this compound to aid in its safety and risk assessment.

Metabolic Pathway of Rosiglitazone to this compound

The biotransformation of Rosiglitazone to this compound is a critical step in its clearance. This metabolic process is primarily mediated by the cytochrome P450 enzyme CYP2C8 in the liver.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Rosiglitazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Rosiglitazone causes cardiotoxicity via peroxisome proliferator-activated receptor γ-independent mitochondrial oxidative stress in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Effect of rosiglitazone on liver structure and function in genetically diabetic Akita mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulatory action on rosiglitazone by the U.S. Food and Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercial N-Desmethyl Rosiglitazone Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available N-Desmethyl Rosiglitazone (B1679542) reference standards. N-Desmethyl Rosiglitazone is a primary metabolite of Rosiglitazone, an antidiabetic drug of the thiazolidinedione class.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic, drug metabolism, and toxicology studies. This document outlines commercial sources, provides detailed analytical methodologies, and presents a logical workflow for selecting a suitable reference standard.

Commercial Sources of this compound

The acquisition of a high-quality, well-characterized reference standard is the foundation of any analytical study. Several reputable suppliers offer this compound. The following table summarizes the available quantitative information from a selection of these commercial sources.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Available Quantities | Purity |

| LGC Standards | TRC-D292165 | 1132641-22-5 | C17H17N3O3S | 343.40 | 1 mg, 2.5 mg, 5 mg | Not specified |

| Santa Cruz Biotechnology | sc-219575 | 257892-31-2 | C17H17N3O3S | 343.40 | Not specified | Not specified |

| Axios Research | AR-R01986 | 257892-31-2 | C17H17N3O3S | 343.41 | Not specified | Not specified |

| Cayman Chemical | 11774 | 257892-31-2 | C17H17N3O3S | 343.4 | Not specified | ≥98% |

| Mithridion | Not specified | Not specified | Not specified | 2.5 mg | Not specified | |

| AS Chemical Laboratories Inc. | R-080337 | 257892-31-2 | C17H17N3O3S | 343.4 | Not specified | Not specified |

Note: This information is based on publicly available data and is subject to change. It is recommended to contact the suppliers directly for the most current product specifications and availability.

Experimental Protocols for Quantification

The accurate analysis of this compound in biological matrices typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following protocols are based on established methods in the scientific literature.[2]

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is effective for extracting this compound from plasma samples.[2]

-

To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., Rosiglitazone-d3).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Method

Chromatographic separation is essential to resolve this compound from the parent drug and other metabolites.

-

Column: Luna C18 (100 mm x 2.0 mm, 3 µm particle size) or equivalent.[2]

-

Mobile Phase: An isocratic mobile phase consisting of a 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water.[2]

-

Flow Rate: 0.2 mL/min.[2]

-

Column Temperature: Ambient.

-

Injection Volume: 10 µL.

Tandem Mass Spectrometry (MS/MS) Detection

Detection and quantification are achieved using a mass spectrometer operating in the selected reaction monitoring (SRM) mode with positive electrospray ionization.[2]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

SRM Transitions:

Workflow for Reference Standard Selection

The selection of an appropriate commercial source for a reference standard is a critical step that requires careful consideration of several factors. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for the selection and procurement of a suitable commercial reference standard.

Signaling Pathways and Metabolism

This compound is a product of the metabolism of Rosiglitazone, which is primarily mediated by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP2C9.[3] Rosiglitazone itself is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] The activation of PPARγ nuclear receptors regulates the transcription of genes involved in glucose and lipid metabolism, which is the basis of its therapeutic effect in type 2 diabetes. The metabolic pathway leading to the formation of this compound is a key consideration in understanding the drug's overall disposition and potential for drug-drug interactions.

References

- 1. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of N-Desmethyl Rosiglitazone in Human Plasma

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Desmethyl Rosiglitazone (B1679542), a primary active metabolite of Rosiglitazone, in human plasma. The protocols provided are designed for researchers, scientists, and professionals in drug development and pharmacokinetic studies.

Introduction

Rosiglitazone is an oral anti-diabetic agent that improves glycemic control by enhancing insulin (B600854) sensitivity. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C8 and CYP2C9, through N-demethylation and hydroxylation. The N-desmethyl metabolite is one of its major circulating metabolites.[1] Accurate quantification of N-Desmethyl Rosiglitazone in plasma is crucial for pharmacokinetic assessments, drug-drug interaction studies, and understanding the overall disposition of Rosiglitazone in the body. The following LC-MS/MS method provides the necessary sensitivity, specificity, and high-throughput capability for bioanalytical applications.

Metabolic Pathway

Rosiglitazone undergoes N-demethylation, primarily catalyzed by CYP2C8/9 enzymes, to form this compound.

Caption: Metabolic conversion of Rosiglitazone.

Experimental Protocols

Two primary sample preparation protocols are presented: a rapid Protein Precipitation (PPT) method and a cleaner Supported Liquid Extraction (SLE) method.

Protocol 1: Protein Precipitation (PPT) Method

This method is simple, fast, and suitable for high-throughput analysis.[1]

1. Materials and Reagents

-

This compound analytical standard

-

Rosiglitazone-d3 (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid, LC-MS grade

-

Human Plasma (K2-EDTA)

-

Ultrapure Water

2. Preparation of Standards and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and Rosiglitazone-d3 (IS) in methanol.

-

Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 ACN/Water to prepare working standards for the calibration curve (e.g., concentrations from 1 ng/mL to 150 ng/mL).[1]

-

Internal Standard (IS) Working Solution (40 ng/mL): Dilute the IS stock solution in ACN to achieve a final concentration of 40 ng/mL.[1]

3. Sample Preparation Procedure

-

Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the IS working solution (40 ng/mL in ACN) to each tube.[1]

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Supported Liquid Extraction (SLE) Method

This method offers a cleaner extract by removing more matrix components compared to PPT.[2]

1. Materials and Reagents

-

This compound analytical standard

-

This compound-d4 (Internal Standard, IS)

-

Supported Liquid Extraction Cartridges/Plates

-

Methyl tert-butyl ether (MTBE)

-

Acetonitrile (ACN), HPLC grade

-

Human Plasma (K2-EDTA)

-

Ultrapure Water

2. Preparation of Standards and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and this compound-d4 (IS) in methanol.

-

Working Standard Solutions: Prepare calibration curve standards by spiking blank human plasma to achieve final concentrations from 1 ng/mL to 500 ng/mL.[2]

3. Sample Preparation Procedure

-

Aliquot 50 µL of human plasma (blank, standard, or unknown sample) into a microcentrifuge tube.[2]

-

Add the internal standard (this compound-d4).

-

Load the plasma sample onto the SLE cartridge and wait 5 minutes for it to absorb.

-

Elute the analytes by passing an appropriate volume of MTBE through the cartridge.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in mobile phase (e.g., 100 µL) and transfer to an HPLC vial.

LC-MS/MS Analysis Workflow

The general workflow for sample analysis after preparation is outlined below.

Caption: General bioanalytical workflow.

Instrumental Conditions & Data

The following tables summarize the instrumental parameters and method performance data, primarily based on published methods.[1][2]

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | Luna C18 (100 mm x 2.0 mm, 3 µm)[1] |

| Mobile Phase | 60:40 (v/v) Acetonitrile / 0.1% Formic Acid (Isocratic)[1] |

| Flow Rate | 0.2 mL/min[1] |

| Column Temp. | Ambient |

| Injection Vol. | 10 µL |

| Run Time | 2.5 min[1] |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| MS System | API 4000 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Scan Type | Multiple Reaction Monitoring (MRM)[2] |

| MRM Transitions | |

| This compound | m/z 344.2 → 121.1[1] |

| Rosiglitazone-d3 (IS) | m/z 361.1 → 138.1[1] |

| Collision Gas | Nitrogen |

| Ion Source Temp. | 500 °C |

Table 3: Method Validation Summary

| Parameter | This compound |

| Linear Range | 1 - 150 ng/mL[1] or 1 - 500 ng/mL[2] |

| LLOQ | 1 ng/mL[1][2] |

| Accuracy | 93.3 - 112.3%[1] |

| Precision (%CV) | < 14.4%[1] |

| Internal Standard | Rosiglitazone-d3 or this compound-d4 |

Conclusion

The described LC-MS/MS method is rapid, sensitive, and reliable for the quantification of this compound in human plasma. The protein precipitation protocol offers high throughput, while the supported liquid extraction protocol provides cleaner samples when matrix effects are a concern. This validated methodology is well-suited for supporting clinical and non-clinical pharmacokinetic studies of Rosiglitazone.

References

- 1. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC-UV Analysis of N-Desmethyl Rosiglitazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Rosiglitazone (B1679542) is a primary metabolite of Rosiglitazone, an antidiabetic drug of the thiazolidinedione class. The monitoring of N-Desmethyl Rosiglitazone levels is crucial in pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. While many published methods utilize fluorescence or mass spectrometry for detection, this document outlines a robust HPLC-UV method adapted from established protocols for Rosiglitazone and its metabolites.[1][2]

Principle

This method employs reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Detection and quantification are performed by monitoring the UV absorbance at a specific wavelength, which provides a sensitive and reliable measurement of the analyte. A suitable UV detection wavelength for this compound, based on the analysis of the parent compound Rosiglitazone and its metabolites, is 245 nm.[2]

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Rosiglitazone (for system suitability and resolution testing)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Acetic Acid (Glacial, analytical grade)

-

Sample matrix (e.g., plasma, microsomes)

Equipment

-

HPLC system with a UV/Vis detector

-

Reversed-phase C18 column (e.g., X-Terra RP-18, 150 x 4.6 mm, 5 µm)[2]

-

Data acquisition and processing software

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation (from Microsomal Preparations)[2]

-

Microextraction: Utilize a three-phase hollow-fiber liquid-phase microextraction method for sample cleanup and concentration.

-

Reconstitution: Evaporate the extraction solvent and reconstitute the residue in a known volume of mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

A summary of the HPLC-UV instrument parameters is provided in the table below.

| Parameter | Value |

| Column | X-Terra RP-18 (150 x 4.6 mm, 5 µm)[2] |

| Mobile Phase | Water:Acetonitrile:Acetic Acid (85:15:0.5, v/v/v)[2] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 22 °C[2] |

| UV Detection Wavelength | 245 nm[2] |

| Run Time | Approximately 10 minutes |

Method Validation Parameters

The following table summarizes the typical validation parameters for a similar HPLC-UV method for Rosiglitazone, which can be adapted for this compound.

| Parameter | Typical Specification |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | ~0.04 µg/mL[3] |

| Limit of Quantification (LOQ) | ~0.13 µg/mL[3] |

Data Presentation

The quantitative data for calibration standards should be presented in a table format to determine the linearity of the method.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.1 | Example Value |

| 0.5 | Example Value |

| 1.0 | Example Value |

| 5.0 | Example Value |

| 10.0 | Example Value |

| 25.0 | Example Value |

| 50.0 | Example Value |

A calibration curve should be generated by plotting the peak area against the concentration, and the linearity should be assessed by the correlation coefficient (r²).

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general experimental workflow for the HPLC-UV analysis of this compound.

Caption: Experimental workflow for HPLC-UV analysis.

The metabolism of Rosiglitazone to this compound is primarily mediated by cytochrome P450 enzymes. The following diagram illustrates this metabolic pathway.

Caption: Metabolic pathway of Rosiglitazone.

References

- 1. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of a repharsed phase- HPLC method for simultaneous determination of rosiglitazone and glimepiride in combined dosage forms and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Precipitation of Plasma Samples Containing N-Desmethyl Rosiglitazone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the precipitation of proteins from plasma samples for the analysis of N-Desmethyl Rosiglitazone (B1679542), a major metabolite of the therapeutic agent Rosiglitazone.[1] The described method is a simple and rapid deproteinization procedure using acetonitrile (B52724), suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Introduction

Rosiglitazone is an anti-diabetic drug of the thiazolidinedione class that is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C8 to form N-Desmethyl Rosiglitazone.[1][3][4] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and metabolic studies. Protein precipitation is a common and effective method for sample preparation, as it removes interfering proteins from the plasma matrix, which can enhance the lifetime of HPLC/UHPLC columns and improve mass spectrometry detector sensitivity.[5][6] Acetonitrile is a widely used organic solvent for this purpose and has been shown to be highly effective, with recoveries greater than 80% and coefficients of variation (CV) of less than 6%.[7][8]

Experimental Protocol

This protocol is adapted from a validated method for the simultaneous quantification of Rosiglitazone and its metabolites in human plasma.[2]

Materials:

-

Human plasma samples

-

Acetonitrile (HPLC grade)

-

Internal Standard (IS): Rosiglitazone-d3 (or a suitable analog) working solution (40 ng/mL in acetonitrile)

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Microcentrifuge

-

Vortex mixer

-

96-well collection plates (optional, for high-throughput processing)[6]

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

-

Protein Precipitation:

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of acetonitrile containing the internal standard (e.g., 40 ng/mL Rosiglitazone-d3).[2] The recommended ratio of acetonitrile to plasma is 2:1 (v/v).[2]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

-

Centrifugation:

-

Centrifuge the tubes at 13,000 rpm (or approximately 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully aspirate the supernatant (approximately 250 µL) and transfer it to a clean tube or a 96-well plate for analysis. Be careful not to disturb the protein pellet.

-

-

Analysis:

-

The supernatant is now ready for direct injection into an LC-MS/MS system for the quantification of this compound.

-

Quantitative Data Summary

The following table summarizes the performance characteristics of the protein precipitation method followed by LC-MS/MS analysis for this compound.[2]

| Parameter | This compound |

| Linear Range | 1 - 150 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy | 93.3 - 112.3% |

| Precision (CV) | < 14.4% |

| Recovery | > 80% (general for acetonitrile precipitation)[7][8] |

Diagrams

Metabolic Pathway of Rosiglitazone

Caption: Metabolic conversion of Rosiglitazone.

Experimental Workflow for Protein Precipitation

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solid-Phase Extraction Protocol for N-Desmethyl Rosiglitazone: A Detailed Application Note for Researchers

For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to a solid-phase extraction (SPE) method tailored for the selective isolation of N-desmethyl rosiglitazone (B1679542) from human plasma. This metabolite of the antidiabetic drug rosiglitazone requires precise and efficient extraction for accurate quantification in pharmacokinetic and metabolic studies.

This application note details a robust mixed-mode cation exchange SPE protocol, offering a high degree of selectivity for basic compounds like N-desmethyl rosiglitazone. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also outlined, providing a complete workflow from sample preparation to detection.

Method Performance and Quantitative Data

Table 1: LC-MS/MS Method Parameters for this compound Analysis [1]

| Parameter | Value |

| Chromatographic Column | Luna C18 (100 mm x 2.0 mm, 3-µm particle size) |

| Mobile Phase | 60:40 (v/v) mixture of acetonitrile (B52724) and 0.1% formic acid in water |

| Flow Rate | 0.2 mL/min |

| Injection Volume | Not Specified |

| Run Time | 2.5 min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | m/z 344.2 → 121.1 |

Table 2: Method Validation Data for this compound Quantification from Human Plasma (using Protein Precipitation) [1]

| Parameter | Result |

| Linear Range | 1–150 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 14.4% |

| Inter-day Precision (%CV) | < 14.4% |

| Accuracy | 93.3–112.3% |

| Matrix Effect | No relevant cross-talk and matrix effect were observed. |

Table 3: Method Validation Data for this compound Quantification from Human Plasma (using Supported Liquid Extraction) [2]

| Parameter | Result |

| Linear Range | 1.00–500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |

| Intra-assay Precision (%CV) | < 9.37% |

| Inter-assay Precision (%CV) | < 9.37% |

| Accuracy (% difference from theoretical) | < 12.7% |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from human plasma, followed by the analytical procedure for its quantification.

Solid-Phase Extraction (SPE) Protocol using Mixed-Mode Cation Exchange (MCX)

This protocol is adapted from established methods for the extraction of basic compounds from biological fluids and is optimized for this compound.

Materials:

-

Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges (e.g., 30 mg, 1 mL)

-

Human plasma samples

-

Internal Standard (IS) solution (e.g., this compound-d4)

-

4% Phosphoric Acid in Water

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

5% Ammonium (B1175870) Hydroxide (B78521) in Methanol

-

SPE Vacuum Manifold

-

Collection tubes

Procedure:

-

Sample Pre-treatment:

-

Thaw human plasma samples at room temperature.

-

To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water.

-

Add an appropriate amount of internal standard solution.

-

Vortex mix for 10 seconds.

-

-

SPE Cartridge Conditioning:

-

Place the Oasis MCX SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 1 mL of methanol.

-

-

SPE Cartridge Equilibration:

-

Equilibrate the cartridges by passing 1 mL of water.

-

-

Sample Loading:

-

Load the pre-treated plasma sample (200 µL) onto the conditioned and equilibrated SPE cartridge.

-

Apply a gentle vacuum to slowly draw the sample through the sorbent at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove polar interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

-

Dry the cartridge under vacuum for 1-2 minutes.

-

-

Elution:

-

Place clean collection tubes under the SPE cartridges.

-

Elute the analyte with two aliquots of 500 µL of 5% ammonium hydroxide in methanol.

-

Apply a gentle vacuum to collect the eluate.

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 60:40 acetonitrile:0.1% formic acid in water).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analytical Protocol[1]

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: Luna C18 (100 mm x 2.0 mm, 3-µm particle size)

-

Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% 0.1% formic acid in water.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: Ambient.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: m/z 344.2 → 121.1.

-

MRM Transition for Internal Standard (e.g., this compound-d4): To be determined based on the specific internal standard used.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this application note.

Caption: Solid-Phase Extraction Workflow for this compound.

Caption: Metabolic relationship and analytical approach.

References

- 1. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of N-Desmethyl Rosiglitazone by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Rosiglitazone (B1679542) is a major active metabolite of Rosiglitazone, an insulin-sensitizing agent of the thiazolidinedione class used in the management of type 2 diabetes. The quantification of N-Desmethyl Rosiglitazone is crucial for pharmacokinetic and drug metabolism studies. This document provides detailed application notes and protocols for the detection and quantification of this compound in biological matrices, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Rosiglitazone

Rosiglitazone is primarily metabolized in the liver by the cytochrome P450 enzymes, specifically CYP2C8 and to a lesser extent, CYP2C9.[1] The main metabolic pathways are N-demethylation and hydroxylation.[1] The N-demethylation of Rosiglitazone results in the formation of this compound.

Metabolic conversion of Rosiglitazone.

Experimental Protocols

This section details the methodologies for the key experiments involved in the detection of this compound.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for the extraction of this compound from plasma samples.[2]

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC)

Chromatographic separation is typically achieved using a C18 reverse-phase column.

| Parameter | Value |

| Column | Luna C18 (100 mm x 2.0 mm, 3 µm) or equivalent[2] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic at 60:40 (v/v) mixture of Mobile Phase B and Mobile Phase A[2] |

| Flow Rate | 0.2 mL/min[2] |

| Column Temperature | Ambient |

| Injection Volume | 5-20 µL |

Mass Spectrometry (MS)

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimization Required |

| Cone Voltage | Optimization Required |

| Collision Energy | Optimization Required |

| Gas Flow (Desolvation) | Instrument Dependent |

| Gas Flow (Cone) | Instrument Dependent |

| Source Temperature | Instrument Dependent |

| Desolvation Temperature | Instrument Dependent |

Note: Cone voltage and collision energy are critical parameters that require optimization for the specific mass spectrometer being used to achieve the best sensitivity and specificity.

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS detection of this compound.

Table 1: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 344.2 | 121.1[2] |

| Rosiglitazone (Parent) | 358.1 | 135.1[2] |

| p-Hydroxy Rosiglitazone | 374.1 | 151.1[2] |

| Rosiglitazone-d3 (IS) | 361.1 | 138.1[2] |

Table 2: Method Validation Parameters

| Parameter | This compound |

| Linear Range (ng/mL) | 1 - 150[2] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1[2] |